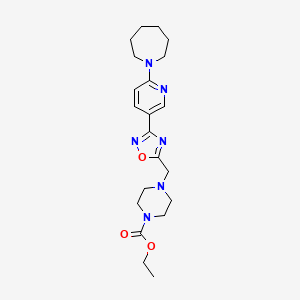
Ethyl 4-((3-(6-(azepan-1-yl)pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-((3-(6-(azepan-1-yl)pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H30N6O3 and its molecular weight is 414.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-((3-(6-(azepan-1-yl)pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperazine-1-carboxylate is a complex organic compound that incorporates multiple pharmacologically relevant moieties, including a piperazine ring and an oxadiazole derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.
The biological activity of this compound is largely attributed to its structural components:
- 1,2,4-Oxadiazole Derivative : Compounds containing the 1,2,4-oxadiazole ring have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. They are known to inhibit key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in various cellular processes and disease mechanisms .
- Piperazine Moiety : Piperazine derivatives are recognized for their diverse pharmacological profiles, including analgesic and antidepressant activities. They often interact with neurotransmitter receptors, enhancing their therapeutic potential in neuropharmacology .
2. Anticancer Activity
Studies have indicated that derivatives of the 1,2,4-oxadiazole scaffold can exhibit significant cytotoxicity against various cancer cell lines. For instance:
- A study demonstrated that compounds similar to this compound showed IC50 values in the low micromolar range against multiple human tumor cell lines, including colon adenocarcinoma (HT-29) and lung adenocarcinoma (A549) .
3. Neuropharmacological Potential
The incorporation of the azepan and pyridine rings suggests potential interactions with central nervous system (CNS) targets:
- Compounds with similar structures have been reported to exhibit activity against neurotransmitter systems involved in mood regulation and cognition. For example, they may act as selective serotonin reuptake inhibitors (SSRIs) or modulate dopaminergic pathways .
Case Study 1: Antitumor Activity Evaluation
In a recent study evaluating the antitumor properties of various oxadiazole derivatives, it was found that modifications on the oxadiazole ring significantly affected cytotoxicity profiles. The compound's derivative exhibited an IC50 of approximately 2.76 µM against ovarian cancer cell lines (OVXF 899), indicating potent antitumor activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 4... | OVXF 899 | 2.76 |
| Ethyl 4... | PXF 1752 | 9.27 |
| Ethyl 4... | HT-29 | <10 |
Case Study 2: Neuropharmacological Assessment
Another study explored the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. The findings suggested that these compounds could enhance neuronal survival through modulation of antioxidant pathways .
Pharmacological Profile
Research has highlighted several key biological activities associated with this compound:
- Anticancer : Significant cytotoxicity against various cancer cell lines.
- Neuroprotective : Potential to protect neuronal cells from oxidative stress.
- Anti-inflammatory : Inhibition of pro-inflammatory cytokines in vitro.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the azepan and oxadiazole moieties can enhance biological activity:
- Substituents on the pyridine ring can influence binding affinity to target proteins.
- The length and nature of alkyl chains attached to the piperazine affect solubility and bioavailability.
Properties
IUPAC Name |
ethyl 4-[[3-[6-(azepan-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O3/c1-2-29-21(28)27-13-11-25(12-14-27)16-19-23-20(24-30-19)17-7-8-18(22-15-17)26-9-5-3-4-6-10-26/h7-8,15H,2-6,9-14,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAQHQIGNBZZPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC(=NO2)C3=CN=C(C=C3)N4CCCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














